molecular formula C18H23F2NO4 B14792826 Benzyl3-(tert-butoxycarbonyl)-4,4-difluoropiperidine-1-carboxylate

Benzyl3-(tert-butoxycarbonyl)-4,4-difluoropiperidine-1-carboxylate

Cat. No.: B14792826
M. Wt: 355.4 g/mol
InChI Key: GCTQTHAWZTYFCL-UHFFFAOYSA-N
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Description

Benzyl3-(tert-butoxycarbonyl)-4,4-difluoropiperidine-1-carboxylate is a synthetic organic compound that features a piperidine ring substituted with benzyl, tert-butoxycarbonyl, and difluoro groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl3-(tert-butoxycarbonyl)-4,4-difluoropiperidine-1-carboxylate typically involves multiple steps, starting from commercially available precursorsThe reaction conditions often involve the use of organic solvents like tetrahydrofuran (THF) and bases such as sodium hydroxide .

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability. These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Benzyl3-(tert-butoxycarbonyl)-4,4-difluoropiperidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong acids like trifluoroacetic acid for deprotection, and bases such as sodium hydroxide for substitution reactions. The reactions are typically carried out in organic solvents like dichloromethane or THF .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, deprotection of the Boc group yields the free amine, while substitution reactions can lead to a variety of difluoro-substituted derivatives .

Scientific Research Applications

Benzyl3-(tert-butoxycarbonyl)-4,4-difluoropiperidine-1-carboxylate has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a building block in the design of biologically active compounds.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Benzyl3-(tert-butoxycarbonyl)-4,4-difluoropiperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The Boc protecting group can be selectively removed under acidic conditions, revealing the active amine group, which can then participate in further chemical reactions. The difluoro groups contribute to the compound’s stability and reactivity, making it a valuable intermediate in various synthetic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl3-(tert-butoxycarbonyl)-4,4-difluoropiperidine-1-carboxylate is unique due to the presence of the difluoro groups on the piperidine ring, which impart distinct chemical properties and reactivity compared to similar compounds. This makes it particularly valuable in the synthesis of fluorinated organic molecules and pharmaceuticals .

Properties

Molecular Formula

C18H23F2NO4

Molecular Weight

355.4 g/mol

IUPAC Name

1-O-benzyl 3-O-tert-butyl 4,4-difluoropiperidine-1,3-dicarboxylate

InChI

InChI=1S/C18H23F2NO4/c1-17(2,3)25-15(22)14-11-21(10-9-18(14,19)20)16(23)24-12-13-7-5-4-6-8-13/h4-8,14H,9-12H2,1-3H3

InChI Key

GCTQTHAWZTYFCL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1CN(CCC1(F)F)C(=O)OCC2=CC=CC=C2

Origin of Product

United States

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